6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
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Overview
Description
6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a bromine atom, a thiadiazole ring, and a chromenone core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes, solvent recycling, and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom .
Scientific Research Applications
6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromenone derivatives and thiadiazole-containing molecules. Examples are:
- 6-bromo-3-(5-(phenylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- 6-bromo-3-(5-(methylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one .
Uniqueness
What sets 6-bromo-3-(5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one apart is its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-bromo-3-[5-(4-methylanilino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S/c1-10-2-5-13(6-3-10)20-18-22-21-16(25-18)14-9-11-8-12(19)4-7-15(11)24-17(14)23/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXFUHNGDHAAOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(S2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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